Isopropyl(1R)-(+)-10-Camphorsulfate

Description

Significance of Isopropyl(1R)-(+)-10-Camphorsulfate within Modern Asymmetric Synthesis

Direct and detailed research findings on the specific applications of this compound as a chiral auxiliary or reagent in asymmetric synthesis are sparse in publicly available scientific literature. Its primary identification in chemical databases is as an impurity in the synthesis of pharmaceutical compounds such as Frovatriptan Succinate and Voriconazole. This suggests that while it is synthesized and handled, its utility as a tool for inducing stereoselectivity in other reactions is not a primary focus of current research or has not been extensively reported.

Historical Trajectory and Evolution of Camphorsulfonate Derivatives as Chiral Reagents and Auxiliaries

The use of camphor (B46023) and its derivatives in stereochemistry has a rich history dating back to the pioneering work on optical resolution. (1R)-(-)-10-Camphorsulfonic acid (CSA), readily derived from natural camphor, has been a workhorse in the field for over a century. researchgate.net Initially, its primary role was as a chiral resolving agent, forming diastereomeric salts with racemic amines and other basic compounds, which could then be separated by crystallization. researchgate.net

Over time, the application of the camphorsulfonate scaffold evolved. Chemists began to covalently attach the camphor backbone to substrates to act as a chiral auxiliary . A chiral auxiliary is a temporary attachment to a molecule that directs the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. The rigid, sterically defined structure of camphor makes it an excellent candidate for this purpose, effectively shielding one face of a reactive intermediate and forcing an incoming reagent to attack from the less hindered side. This has led to the development of a wide array of camphor-based auxiliaries that are instrumental in various asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions.

Fundamental Principles of Stereocontrol in Chiral Reagent and Auxiliary Design

The efficacy of a chiral auxiliary or reagent hinges on its ability to exert a high degree of stereocontrol. This is achieved through several key principles:

Steric Hindrance: The auxiliary creates a sterically crowded environment around the reactive center, making one approach for a reagent significantly more favorable than the other. The bulky camphor skeleton is a prime example of a group that can effectively block one face of a molecule.

Conformational Rigidity: A well-designed auxiliary should have limited conformational freedom. This rigidity ensures that the substrate is held in a predictable orientation, leading to consistent and high levels of stereoselectivity. The bicyclic nature of the camphor scaffold provides this necessary rigidity.

Electronic Effects: While less common for camphor derivatives, electronic interactions between the auxiliary and the substrate or reagents can also influence the transition state and, therefore, the stereochemical outcome.

Cleavability: An effective chiral auxiliary must be readily removable under mild conditions without racemizing the newly formed stereocenter.

The design of this compound would, in principle, be guided by these factors, with the isopropyl group potentially modulating the steric and electronic properties of the sulfonate moiety.

Overview of the (1R)-(+)-10-Camphorsulfate Scaffold in Chiral Chemistry

The (1R)-(+)-10-Camphorsulfate scaffold is derived from the corresponding (1R)-(+)-10-camphorsulfonic acid. The core structure is that of camphor, a bicyclic monoterpene, with a sulfonate group attached at the C10 position. This scaffold possesses several advantageous features for asymmetric synthesis:

Natural Availability: It is derived from camphor, which is an inexpensive and readily available natural product in both enantiomeric forms.

Robustness: The camphor skeleton is chemically robust and can withstand a variety of reaction conditions.

Stereochemical Information: The well-defined and rigid stereochemistry of the camphor backbone provides a reliable source of chirality.

While esters of camphorsulfonic acid, such as the isopropyl ester, are less common as chiral auxiliaries compared to amides (like Oppolzer's sultams), they could theoretically be employed in reactions where the sulfonate acts as a leaving group or as a coordinating site for a metal catalyst. However, without specific research to cite, the practical applications of this compound in these roles remain speculative.

Structure

2D Structure

3D Structure

Properties

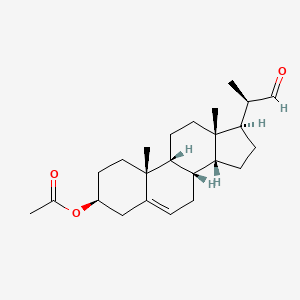

Molecular Formula |

C24H36O3 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

[(3S,8S,9R,10R,13S,14R,17R)-10,13-dimethyl-17-[(2R)-1-oxopropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C24H36O3/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,14-15,18-22H,6-13H2,1-4H3/t15-,18-,19-,20+,21+,22+,23-,24+/m0/s1 |

InChI Key |

PMIMJUQRBDTHBT-WZCPYRICSA-N |

Isomeric SMILES |

C[C@@H](C=O)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Canonical SMILES |

CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isopropyl 1r + 10 Camphorsulfate

Enantioselective Esterification Pathways and Reaction Conditions for Chiral Sulfonates

The principal route for synthesizing Isopropyl (1R)-(+)-10-Camphorsulfate involves the esterification of (1R)-(+)-10-Camphorsulfonic acid. A common and effective method to achieve this transformation is a two-step process initiated by the conversion of the sulfonic acid to its more reactive sulfonyl chloride derivative.

This transformation is typically accomplished by reacting (1R)-(+)-10-Camphorsulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting (1R)-(+)-10-Camphorsulfonyl chloride is then reacted with isopropanol (B130326), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, yielding the desired isopropyl ester. The retention of the stereocenter's configuration from the starting camphorsulfonic acid is a key feature of this pathway.

Table 1: Typical Reaction Conditions for the Synthesis of Isopropyl (1R)-(+)-10-Camphorsulfate via the Sulfonyl Chloride Intermediate

| Step | Reagents | Solvent | Temperature | Reaction Time | Notes |

| 1. Sulfonyl Chloride Formation | (1R)-(+)-10-Camphorsulfonic acid, Thionyl chloride (SOCl₂) | Chloroform or Dichloromethane (B109758) | Reflux | 1-3 hours | Excess thionyl chloride is often used and removed by distillation after the reaction. |

| 2. Esterification | (1R)-(+)-10-Camphorsulfonyl chloride, Isopropanol, Pyridine | Dichloromethane or Diethyl ether | 0 °C to room temperature | 2-6 hours | The base is added to scavenge the HCl produced during the reaction. |

Catalyst-Mediated Synthesis of the Compound and its Analogs

While the sulfonyl chloride route is reliable, research into catalyst-mediated synthesis aims to improve efficiency and reduce the use of stoichiometric reagents. Direct catalytic esterification of sulfonic acids is less common than for carboxylic acids but can be achieved under certain conditions. Strong acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can promote the reaction between a sulfonic acid and an alcohol, though this often requires harsh conditions and may not be suitable for sensitive substrates.

More significantly, the field of asymmetric catalysis often utilizes chiral sulfonates and their parent acids as the catalysts themselves to produce a wide array of enantiomerically enriched compounds. For instance, camphorsulfonic acid (CSA) is a widely used chiral Brønsted acid catalyst for various asymmetric transformations, including Friedel-Crafts reactions and aldol (B89426) condensations. The synthesis of analogs of Isopropyl(1R)-(+)-10-Camphorsulfate can, therefore, be linked to the development of new chiral catalysts, where the sulfonate moiety plays a crucial role in the catalytic cycle. The development of novel catalysts for the direct, enantioselective synthesis of sulfonate esters from sulfonyl chlorides or other precursors is an active area of research, employing chiral diamines or other ligands to control the stereochemical outcome. researchgate.net

Optimization of Process Parameters for High Enantiomeric Purity and Yield in Research-Scale Preparation

Achieving high yield and, critically, high enantiomeric purity is paramount in the synthesis of chiral compounds. The optimization of process parameters for the preparation of Isopropyl (1R)-(+)-10-Camphorsulfate is essential for its effective use as a chiral auxiliary.

Key parameters for optimization include:

Stoichiometry: The molar ratio of isopropanol and the base to the camphorsulfonyl chloride can significantly impact the reaction rate and the formation of byproducts. An excess of the alcohol may be used to drive the reaction to completion.

Temperature Control: Lowering the temperature during the addition of the alcohol to the sulfonyl chloride can help to minimize side reactions and improve the selectivity of the esterification.

Purification: The final purity of the product is highly dependent on the purification method. Recrystallization is a powerful technique for enhancing enantiomeric purity. By carefully selecting the solvent system, it is often possible to crystallize the desired diastereomer or enantiomer, leaving impurities and other stereoisomers in the mother liquor. The use of resolving agents like (1S)-(+)-10-camphorsulfonic acid to separate racemic mixtures of other compounds has demonstrated the power of crystallization in achieving high enantiomeric excess (ee). researchgate.net This principle is equally applicable to the purification of the target compound itself.

Table 2: Optimization Parameters and Their Impact on Synthesis

| Parameter | Condition | Potential Impact on Yield | Potential Impact on Purity |

| Temperature | Low (e.g., 0 °C) | May decrease reaction rate | Increases selectivity, reduces byproducts |

| High (e.g., Room Temp/Reflux) | Increases reaction rate | May increase side reactions | |

| Reagent Addition | Slow/Dropwise | Can improve reaction control | Minimizes local concentration gradients and side reactions |

| Rapid | Faster reaction completion | May lead to byproduct formation | |

| Purification Method | Chromatography | Good separation | Can be resource-intensive |

| Recrystallization | Can be highly effective for yield | Excellent for increasing enantiomeric purity |

Integration of Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry provide a framework for developing more environmentally benign chemical processes. youtube.comyoutube.comyoutube.com The synthesis of Isopropyl (1R)-(+)-10-Camphorsulfate can be evaluated and improved through this lens.

Use of Renewable Feedstocks (Principle 7): The starting material, (1R)-(+)-10-Camphorsulfonic acid, is derived from camphor (B46023), a natural product obtained from the camphor tree. This positions the synthesis favorably in terms of using a renewable feedstock.

Catalysis (Principle 9): Shifting from stoichiometric reagents, like thionyl chloride, to catalytic methods aligns with this core principle. Catalytic processes reduce waste by increasing reaction efficiency and allowing for the use of smaller quantities of reagents. nih.govacs.org

Waste Prevention (Principle 1): The traditional sulfonyl chloride route generates waste in the form of acidic byproducts and spent chlorinating agents. Developing one-pot syntheses or catalytic routes that avoid the isolation of intermediates can significantly reduce waste generation. nih.govacs.org

Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Direct esterification methods, if developed, would offer a higher atom economy than the sulfonyl chloride pathway, which generates stoichiometric byproducts.

Safer Solvents and Auxiliaries (Principle 5): Research into replacing chlorinated solvents like dichloromethane with greener alternatives (e.g., 2-methyl-THF, cyclopentyl methyl ether) or even solvent-free conditions can reduce the environmental impact of the synthesis. acs.org

Table 3: Application of Green Chemistry Principles to the Synthesis

| Green Chemistry Principle | Application to Synthesis of this compound |

| 1. Waste Prevention | Develop one-pot procedures to minimize intermediate isolation and purification steps. |

| 7. Use of Renewable Feedstocks | Utilize camphor, a natural and renewable starting material. |

| 8. Reduce Derivatives | Avoid unnecessary protection/deprotection steps by using more selective reagents. |

| 9. Catalysis | Employ catalytic reagents in place of stoichiometric ones to improve efficiency and reduce waste. |

Applications in Enantioselective Organic Synthesis

Utilization as a Chiral Auxiliary in Diastereoselective and Enantioselective Alkylation Reactions

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com While direct research on the use of Isopropyl(1R)-(+)-10-camphorsulfate as a chiral auxiliary in alkylation reactions is not extensively documented in the provided results, the broader class of camphor-derived compounds is well-established in this role. The camphor (B46023) scaffold provides a sterically hindered environment that can effectively shield one face of a reactive intermediate, such as an enolate, allowing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the preferential formation of one diastereomer over the other.

The general principle involves the attachment of the camphorsulfonate moiety to the substrate, performing the diastereoselective alkylation, and then cleaving the auxiliary to yield the enantiomerically enriched product. The efficiency of such a process is typically evaluated by the diastereomeric excess (d.e.) of the product mixture.

Role in Stereoselective Cycloaddition Processes

Stereoselective cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for the construction of cyclic molecules with multiple stereocenters. The use of chiral Lewis acids or chiral dienophiles/dienes is a common strategy to induce enantioselectivity. While the direct application of this compound in this context is not explicitly detailed, camphor-derived auxiliaries and ligands are known to influence the stereochemical course of cycloadditions.

In a typical scenario, the camphorsulfonate group could be part of a chiral dienophile. The bulky camphor framework would then direct the approach of the diene, leading to a diastereoselective [4+2] cycloaddition. The facial selectivity is dictated by the steric hindrance imposed by the auxiliary.

This compound as a Chiral Ligand Precursor or Additive in Asymmetric Catalysis

Asymmetric catalysis is a highly efficient method for producing chiral compounds, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nih.govnih.gov this compound can serve as a precursor for the synthesis of more complex chiral ligands. scielo.brresearchgate.net These ligands can then be coordinated to a metal center to create a chiral catalyst.

For instance, the camphor backbone can be chemically modified to introduce coordinating atoms like nitrogen, phosphorus, or oxygen. These modified camphor derivatives can then act as bidentate or tridentate ligands for various transition metals used in catalysis. The inherent chirality of the camphor framework is transferred to the catalytic system, influencing the stereochemical outcome of reactions such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Furthermore, additives can significantly impact the performance of asymmetric catalytic reactions by improving reaction rates, yields, and enantioselectivities. nih.govresearchgate.net While not a direct catalytic species, a chiral additive like this compound could potentially influence the catalytic environment through non-covalent interactions, thereby enhancing the stereochemical induction.

| Catalytic Application | Role of Camphor Derivative | Typical Metals | Outcome |

| Asymmetric Hydrogenation | Chiral Ligand | Rhodium, Ruthenium | Enantiomerically enriched alkanes |

| Asymmetric Hydrosilylation | Chiral Ligand | Rhodium, Palladium | Enantiomerically enriched alcohols |

| Asymmetric C-C Coupling | Chiral Ligand | Palladium, Nickel | Enantiomerically enriched organic molecules |

Stereocontrolled Functionalization of Unsaturated Systems

The functionalization of unsaturated systems, such as alkenes, is a fundamental transformation in organic synthesis. Controlling the stereochemistry of these reactions is crucial for the synthesis of complex molecules. A prominent example is the Sharpless asymmetric dihydroxylation, which converts alkenes into chiral 1,2-diols. organic-chemistry.orgwikipedia.org This reaction utilizes a chiral ligand, typically derived from dihydroquinine or dihydroquinidine, in the presence of an osmium catalyst. organic-chemistry.orgwikipedia.org

While this compound itself is not the standard ligand for this reaction, the principles of using a chiral entity to control the facial selectivity of the oxidation of an alkene are central. The chiral ligand and the metal form a complex that preferentially reacts with one face of the double bond, leading to the formation of one enantiomer of the diol in excess. The choice of the chiral ligand dictates which enantiomer of the diol is produced. wikipedia.org

The stereocontrolled functionalization is not limited to dihydroxylation. Other transformations, such as epoxidation and aminohydroxylation, can also be rendered enantioselective through the use of chiral catalysts or reagents derived from scaffolds like camphor.

Application in the Enantioselective Construction of Key Chiral Building Blocks

Chiral building blocks are relatively simple, enantiomerically pure molecules that serve as starting materials for the synthesis of more complex chiral targets. nih.govchemrxiv.orgresearchgate.netnih.gov The synthesis of these building blocks is a critical aspect of modern organic synthesis. Camphor derivatives, including this compound, play a role in the preparation of such synthons.

For example, chiral 1,5-diamines have been synthesized from (R)-(+)-camphor. scielo.brresearchgate.net These diamines are valuable chiral building blocks with potential applications as bioactive products or as chiral ligands for asymmetric transformations. scielo.brresearchgate.net The synthesis often involves a series of chemical modifications of the camphor molecule, preserving the original stereochemistry to yield an enantiopure product.

Another example is the stereospecific (+)-10-camphorsulfonic acid (CSA)-catalyzed cyclization used in the preparation of enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, which are potential chiral building blocks for natural terpenes. mdpi.com

| Chiral Building Block | Synthetic Strategy | Precursor | Potential Application |

| Chiral 1,5-Diamine | Multi-step synthesis | (R)-(+)-Camphor | Chiral ligands, bioactive molecules |

| (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | CSA-catalyzed cyclization | (R)- and (S)-linalool | Synthesis of natural terpenes |

Use in Asymmetric Reductions and Oxidations

Asymmetric reductions and oxidations are fundamental for the interconversion of functional groups with stereocontrol. Chiral reagents and catalysts are essential for achieving high enantioselectivity in these transformations.

In the context of asymmetric reductions, chiral hydride sources or catalysts are employed to convert prochiral ketones or imines into chiral alcohols or amines. For instance, the asymmetric reductive amination is a powerful method for synthesizing chiral amines. researchgate.net This process involves the in-situ formation of an imine from a ketone or aldehyde and an amine, followed by an asymmetric reduction. researchgate.net While specific examples using this compound are not detailed, camphor-derived chiral ligands are used in conjunction with metal hydrides to effect such transformations. The chiral ligand coordinates to the reducing agent, creating a chiral environment that directs the hydride delivery to one face of the imine.

Similarly, in asymmetric oxidations, chiral catalysts are used to selectively oxidize one enantiotopic face of a substrate. The Sharpless asymmetric dihydroxylation, as mentioned earlier, is a prime example of an enantioselective oxidation. organic-chemistry.orgwikipedia.org The principles guiding these reactions rely on the transfer of chirality from a catalyst or reagent to the substrate, a role for which camphor derivatives are well-suited due to their rigid and well-defined chiral structure.

Methodologies for Chiral Resolution Employing Isopropyl 1r + 10 Camphorsulfate

Principles of Diastereomeric Salt Formation with Racemic Substrates

The foundational principle of chiral resolution via diastereomeric salt formation lies in the differential properties of diastereomers compared to the identical physical properties of enantiomers. wikipedia.orglibretexts.org Enantiomers, being non-superimposable mirror images, share the same melting point, boiling point, and solubility, making their direct separation by common physical methods like crystallization exceedingly difficult. wikipedia.orgjackwestin.com

The strategy involves reacting a racemic mixture, which contains equal amounts of two enantiomers (e.g., R-substrate and S-substrate), with a single, optically pure enantiomer of a chiral resolving agent, such as (1R)-(+)-10-Camphorsulfonic acid. wikipedia.orgucl.ac.uk This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts. wikipedia.orgwikipedia.org For a racemic base (R-base and S-base) reacting with (1R)-(+)-10-Camphorsulfonic acid ((+)-CSA), the resulting salts would be (R-base)-(+)-CSA and (S-base)-(+)-CSA.

These newly formed salts are diastereomers; they are stereoisomers but are not mirror images of each other. wikipedia.org Consequently, they possess distinct physical and chemical properties, most importantly, different solubilities in a given solvent. rsc.orgresearchgate.net This difference in solubility is the key that allows for their separation by physical means, typically fractional crystallization. ucl.ac.ukresearchgate.net The greater the difference in free energy and, subsequently, solubility between the two diastereomeric salts, the more efficient the separation. researchgate.netnumberanalytics.com After separation, a simple chemical reaction, such as treatment with a base, is used to break the salt and liberate the resolved enantiomer and recover the chiral resolving agent. wikipedia.org

Crystallization-Based Enantiomer Separation Protocols for Diastereomeric Salts

Fractional crystallization is the most common and industrially favored technique for separating diastereomeric salts on a large scale. ucl.ac.uknih.gov The protocol is conceptually simple and can be performed with standard chemical processing equipment. ucl.ac.uk The process hinges on the solubility difference between the two diastereomeric salts in a selected solvent system. researchgate.net

The general protocol involves the following steps:

Salt Formation: The racemic substrate is mixed with the chiral resolving agent, often (1S)-(+)-10-camphorsulfonic acid or its (1R)-(-) enantiomer, in a suitable solvent. google.com The mixture may be heated to ensure complete dissolution and salt formation. google.com

Crystallization: The solution is then carefully cooled to induce crystallization of the less soluble diastereomeric salt. google.com The cooling rate, final temperature, and agitation are critical parameters that control the crystal size and purity. numberanalytics.comgavinpublishers.com Seeding the solution with a small crystal of the desired pure diastereomer can promote selective crystallization and improve the efficiency and reproducibility of the process. numberanalytics.comgoogle.com

Isolation: The crystallized, less soluble diastereomeric salt is separated from the mother liquor (which is now enriched in the more soluble diastereomer) by filtration. google.com

Purification: The isolated salt may undergo further recrystallization steps to enhance its diastereomeric purity until a constant optical rotation is achieved, indicating the separation is complete. libretexts.orglibretexts.org

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid or base to break the ionic bond, releasing the desired enantiomer and allowing for the recovery of the resolving agent. wikipedia.org

The choice of solvent is crucial as it significantly affects the solubility difference between the diastereomers and thus the efficiency of the resolution. numberanalytics.comacs.org A systematic screening of various solvents or solvent mixtures is often necessary to identify the optimal conditions for a specific resolution. acs.org

| Parameter | Description | Impact on Resolution | Reference |

|---|---|---|---|

| Solvent Selection | Choosing an appropriate solvent or solvent mixture. | Crucially affects the solubility difference between diastereomeric salts, directly impacting separation efficiency. | numberanalytics.comacs.org |

| Temperature Profile | The rate of cooling and the final crystallization temperature. | Influences nucleation, crystal growth rate, and final yield. Rapid cooling can trap impurities. | numberanalytics.comgavinpublishers.com |

| Resolving Agent Stoichiometry | The molar ratio of resolving agent to the racemic substrate (e.g., 0.5 or 1.0 equivalent). | Affects the thermodynamic phase behavior of the system and can determine the maximum theoretical yield. | acs.org |

| Seeding | Introducing a small crystal of the desired pure diastereomer to the supersaturated solution. | Controls crystallization, prevents oiling out, improves reproducibility, and can increase enantiomeric purity. | numberanalytics.comgoogle.com |

| Agitation | Stirring or mixing the solution during crystallization. | Affects heat and mass transfer, influencing crystal size distribution and preventing agglomeration. | gavinpublishers.com |

Chromatographic Strategies for Resolution Utilizing Chiral Camphorsulfonates (e.g., SFC, HPLC)

While crystallization is a primary method, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are also powerful tools for separating enantiomers. jackwestin.com In the context of camphorsulfonates, chromatography can be used in two main ways.

First, after forming diastereomeric salts with an agent like (1R)-(+)-10-Camphorsulfonic acid, the resulting diastereomers can be separated using standard, achiral HPLC or SFC. arkat-usa.org Because diastereomers have different physical properties, they will interact differently with the stationary phase of a standard chromatography column, allowing for their separation. quora.com For instance, the enantiomeric excess (ee) of resolved diethanolamines, after forming salts with camphor-10-sulphonic acid, has been successfully measured using HPLC with a chiral column, which demonstrates the ability to separate and quantify the components. arkat-usa.org

Second, while less common for this specific compound, chiral resolving agents can sometimes be incorporated into chiral stationary phases (CSPs) for direct enantiomer separation. numberanalytics.com However, the more prevalent strategy is to use chromatography to separate the diastereomers formed by the resolving agent.

Supercritical Fluid Chromatography (SFC) has emerged as a particularly advantageous technique for chiral separations. selvita.com It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.org Compared to HPLC, SFC offers several benefits:

Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations, often 3 to 5 times faster than LC. selvita.comchromatographyonline.com

Efficiency: SFC can achieve high chromatographic efficiency while reducing analysis time. chromatographyonline.com

Green Chemistry: The use of CO2, a non-toxic and recyclable solvent, significantly reduces the consumption of hazardous organic solvents like hexane (B92381), making it an environmentally friendlier option. selvita.com

Complementary Selectivity: Chiral stationary phases can exhibit different selectivities in SFC compared to LC, providing a complementary method for difficult separations. chromatographyonline.com

These advantages make SFC a powerful alternative to traditional HPLC for both analytical and preparative-scale chiral separations. selvita.comchromatographyonline.com

Enantiomeric Resolution of Chiral Amines, Alcohols, and Other Acidic/Basic Compounds

(1R)-(+)-10-Camphorsulfonic acid and its enantiomer are highly effective for the resolution of a wide range of chiral compounds that possess a basic or acidic functional group capable of forming a salt.

Chiral Amines: The resolution of chiral amines is a classic application. wikipedia.orglibretexts.org The basic nitrogen atom of the amine reacts with the acidic sulfonic acid to form a diastereomeric ammonium (B1175870) sulfonate salt. Numerous studies have demonstrated the successful resolution of various primary, secondary, and tertiary amines. For example, racemic 2,3-diphenylpiperazine (B114170) was efficiently resolved using (1S)-(+)-10-camphorsulfonic acid, yielding the (R,R)-(+)-enantiomer with 98% enantiomeric excess (ee) in a single crystallization step. ias.ac.in Similarly, racemic diethanolamine (B148213) derivatives have been separated into their respective enantiomers through complexation with (-) camphor-10-sulphonic acid, achieving over 99% ee for one enantiomer. arkat-usa.org

Chiral Alcohols: While the formation of sulfonate esters from alcohols and sulfonyl chlorides is more difficult than forming carboxylate esters, camphorsulfonates can still be used to resolve chiral alcohols. fordham.edu The racemic alcohol is derivatized to form diastereomeric sulfonate esters. These esters, being diastereomers, exhibit different NMR spectra and can be separated by physical methods like chromatography. This derivatization is also a common method for determining the enantiomeric purity of chiral alcohols using NMR spectroscopy. fordham.edu

Other Compounds: The principle extends to any compound with a suitable acidic or basic "handle" for salt formation. rsc.orgbioduro.com This includes amino acids, where the amino group can be protonated by camphorsulfonic acid, and various intermediates in pharmaceutical synthesis. A patent describes the resolution of a racemic intermediate for the drug L-738,372 by forming a salt with (1S)-(+)-10-camphorsulphonic acid and crystallizing it from butyl acetate. google.com

| Racemic Substrate | Resolving Agent | Method | Result (Enantiomeric Excess, ee) | Reference |

|---|---|---|---|---|

| 2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Diastereomeric Salt Crystallization | 98% ee for (R,R)-enantiomer | ias.ac.in |

| 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-camphor-10-sulphonic acid | Diastereomeric Salt Crystallization | >99% ee for (R,R)-enantiomer | arkat-usa.org |

| 3-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | (1S)-(+)-10-Camphorsulfonic acid | Diastereomeric Salt Crystallization | >99.5% ee for (S)-enantiomer | google.com |

| Tetrasubstituted Tröger base derivatives | (1S)-(+)-10-Camphorsulfonic acid | Diastereomeric Salt Crystallization | 95-99% ee for (S,S)-isomers | researchgate.net |

| Racemic L-738,372 intermediate | (1S)-(+)-10-Camphorsulphonic acid | Diastereomeric Salt Crystallization | 95% ee | google.com |

Factors Governing Efficiency, Enantioselectivity, and Yield in Resolution Processes

Choice of Resolving Agent: The structure of the resolving agent is paramount. A good structural match between the resolving agent and the substrate is needed to maximize the difference in crystal lattice energies and, consequently, the solubility difference between the two diastereomeric salts. researchgate.net (1R)-(+)-10-Camphorsulfonic acid is a strong acid, making it suitable for a wide range of basic compounds. rug.nl

Solvent System: The solvent plays a critical role in determining the relative solubilities of the diastereomeric salts. acs.orgapprocess.com An ideal solvent will maximize the solubility difference, leading to high enantioselectivity in the crystallization step. Often, a mixture of solvents is required to fine-tune solubility. researchgate.net

Temperature: Temperature influences both solubility and the kinetics of crystallization. gavinpublishers.comnumberanalytics.com A carefully controlled cooling profile is necessary to ensure selective crystallization of the desired diastereomer without co-precipitation of the other, which would lower the enantiomeric purity. gavinpublishers.com

Stoichiometry: The molar ratio of the resolving agent to the racemate can significantly impact the resolution. While a 1:1 ratio is common, using a half-equivalent of the resolving agent (0.5 eq) can sometimes be more effective, particularly if the free enantiomer has a very different solubility from the diastereomeric salts. researchgate.netacs.org

Purity of Starting Materials: The chemical purity of the initial racemic substrate and the resolving agent is important. Impurities can interfere with the crystallization process, leading to lower yields and purity. ucl.ac.uk

Thermodynamic vs. Kinetic Control: The outcome of the resolution can be governed by either thermodynamics (the relative stability and solubility of the final crystals) or kinetics (the rate at which the diastereomers crystallize). numberanalytics.comgavinpublishers.com In some cases, the less stable diastereomer may crystallize faster. Understanding and controlling these factors, for instance by limiting the crystallization time, can be crucial for achieving high purity. gavinpublishers.com

The interplay of these factors creates a complex optimization problem that often requires extensive experimental screening to find the most robust and efficient process conditions. acs.orgbioduro.com

Racemization Strategies Coupled with Chiral Resolution for Enhanced Yields

A major drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is only 50%, as the other half of the starting material—the undesired enantiomer—is typically discarded. wikipedia.orgquora.com To overcome this limitation and improve process economy, racemization strategies are often employed. These strategies involve converting the unwanted enantiomer back into the racemic mixture, allowing it to be recycled into the resolution process. researchgate.net

This coupling of resolution and racemization can be done in a few ways:

Step-wise Racemization and Recycle: The unwanted enantiomer, isolated from the mother liquor of the crystallization, is subjected to a separate chemical process that induces racemization (i.e., converts it back to a 50:50 mixture of both enantiomers). This racemized material is then fed back into the start of the resolution process. For amines with acidic α-hydrogens, this can be achieved by heating with a catalytic amount of an aromatic aldehyde. google.com

Dynamic Kinetic Resolution (DKR): This more advanced approach combines resolution and in-situ racemization in a single pot. The conditions are set so that the undesired enantiomer continuously racemizes while the desired enantiomer is selectively removed from the equilibrium, typically through crystallization of its diastereomeric salt. As the desired diastereomer crystallizes and precipitates, the equilibrium is shifted, driving the conversion of the unwanted enantiomer into the desired one via the racemic intermediate. This can theoretically increase the yield of the desired enantiomer to 100%. researchgate.netresearchgate.net

Mechanistic Investigations of Stereochemical Control

Elucidation of Chiral Induction Mechanisms in Asymmetric Reactions

Currently, there is a lack of specific research articles that elucidate the chiral induction mechanisms of Isopropyl(1R)-(+)-10-Camphorsulfate in asymmetric reactions. The general principle for the broader camphorsulfonate family involves the formation of diastereomeric intermediates, where the bulky and rigid camphor (B46023) backbone creates a defined chiral environment. This environment forces the substrate to adopt a specific orientation, leading to a preferred stereochemical outcome in subsequent reactions. The efficiency of this induction is highly dependent on the structure of the substrate and the reaction conditions.

Transition State Modeling and Analysis for Stereoselective Pathway Determination

Detailed transition state models and computational analyses for reactions specifically employing this compound are not readily found in published research. For related camphorsulfonate derivatives, computational studies, such as Density Functional Theory (DFT) calculations, have been used to investigate reaction pathways. These studies often reveal that the stereochemical outcome is determined by the relative energies of the transition states leading to different stereoisomers. A lower activation energy for one pathway results in the preferential formation of a specific enantiomer or diastereomer.

Identification and Role of Non-Covalent Interactions (e.g., hydrogen bonding, steric interactions) in Stereocontrol

The stereodirecting influence of chiral auxiliaries and resolving agents like camphorsulfonates is fundamentally rooted in non-covalent interactions. While specific studies on the isopropyl derivative are scarce, research on related compounds highlights the critical role of hydrogen bonding between the sulfonate group and a functional group on the substrate. Furthermore, steric repulsion between the bulky camphor skeleton and the substrate dictates the most stable three-dimensional arrangement of the diastereomeric complex, thereby controlling the facial selectivity of the reaction.

Kinetic and Thermodynamic Studies of Asymmetric Transformations

The interplay between kinetic and thermodynamic control is a cornerstone of asymmetric synthesis. In many reactions, the product distribution is determined by which stereoisomeric product forms faster (kinetic control) versus which is more stable (thermodynamic control). There is a lack of specific kinetic and thermodynamic data for asymmetric transformations involving this compound in the public domain. Such studies would be invaluable in understanding whether the observed stereoselectivity arises from a kinetically or thermodynamically controlled process. This would involve measuring reaction rates and equilibrium constants for the formation of different stereoisomers under various conditions.

Spectroscopic Probes for Reaction Intermediates and Stereochemical Course

Spectroscopic techniques are powerful tools for elucidating reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are instrumental in characterizing the structure of diastereomeric intermediates and transition state analogues. While there are no specific spectroscopic studies reported for this compound, studies on related camphorsulfonate salts have utilized these methods to provide concrete evidence for the proposed models of stereochemical induction. For instance, 2D NMR experiments can reveal through-space interactions that are key to understanding the geometry of diastereomeric complexes in solution.

Computational Chemistry and Theoretical Approaches

Molecular Modeling of Substrate-Reagent Interactions and Diastereomeric Complexes

Molecular modeling serves as a powerful tool to visualize and understand the three-dimensional interactions between a chiral reagent like Isopropyl(1R)-(+)-10-Camphorsulfate and a substrate. This approach is fundamental in rationalizing and predicting the stereochemical outcome of a reaction.

In a typical study, the first step involves the construction of accurate 3D models of the this compound and the substrate molecules. Using molecular mechanics or quantum mechanics methods, these models are then docked to simulate the formation of diastereomeric complexes. The stability of these complexes is evaluated by calculating their potential energies. A lower potential energy for one diastereomeric complex over the other suggests that its formation is more favorable, thus leading to a higher proportion of the corresponding product enantiomer.

Key interactions that are often analyzed include hydrogen bonding, steric hindrance, and electrostatic interactions. For this compound, the bulky camphor (B46023) backbone and the position of the sulfonate group are expected to play a crucial role in directing the approach of the substrate, creating a sterically defined pocket that favors one mode of binding over another.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition Structures

Density Functional Theory (DFT) is a quantum mechanical method that provides detailed insights into the electronic structure of molecules and is widely used to investigate reaction mechanisms. For reactions involving this compound, DFT calculations can be employed to map out the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products.

A key application of DFT in this context is the elucidation of transition state structures. The geometry of the transition state is critical in determining the rate and selectivity of a reaction. By comparing the energies of the diastereomeric transition states leading to the different stereoisomeric products, one can predict the enantioselectivity of the reaction. The transition state with the lower activation energy will correspond to the major product formed.

Furthermore, DFT calculations can provide valuable information about the nature of bonding in the transition state and can help to identify the key atomic orbitals involved in the bond-making and bond-breaking processes.

Conformational Analysis of this compound and its Bound Complexes

The three-dimensional shape, or conformation, of this compound and its complexes with substrates is a critical determinant of its reactivity and selectivity. Conformational analysis aims to identify the most stable conformations (lowest energy) of these species.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to systematically explore the conformational space of the molecule. This involves rotating rotatable bonds and calculating the energy of each resulting conformation. The results of a conformational analysis are often presented as a potential energy surface, which shows the energy of the molecule as a function of its geometry.

Understanding the preferred conformations of the free chiral auxiliary and, more importantly, the diastereomeric complexes it forms, is essential for explaining the observed stereoselectivity. The rigidity of the camphor scaffold in this compound simplifies the conformational analysis to some extent, with the orientation of the isopropyl and sulfonate groups being of primary interest.

Prediction of Enantioselectivity and Diastereoselectivity based on Computational Models

A major goal of computational chemistry in the field of asymmetric synthesis is the accurate prediction of enantioselectivity and diastereoselectivity. By combining the insights gained from molecular modeling, DFT calculations, and conformational analysis, it is possible to build computational models that can forecast the stereochemical outcome of a reaction with a certain degree of accuracy.

These predictive models are typically based on the energy differences between the diastereomeric transition states. The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) can be estimated using the Boltzmann distribution, which relates the population of different energy states to their energy difference and the temperature of the reaction.

The accuracy of these predictions is highly dependent on the level of theory used for the calculations and the careful consideration of all relevant factors, such as solvent effects and the dynamic nature of the molecules.

Quantitative Structure-Reactivity and Structure-Stereoselectivity Relationships in Chiral Environments

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Stereoselectivity Relationships (QSSR) are statistical methods used to correlate the structural properties of molecules with their reactivity and stereoselectivity, respectively. These approaches are particularly valuable in understanding the behavior of a series of related compounds in a chiral environment.

In the context of this compound, a QSRR/QSSR study would involve synthesizing a library of related substrates and measuring their reaction rates and stereoselectivities. A wide range of molecular descriptors, such as steric parameters (e.g., Taft-Sterimol parameters), electronic parameters (e.g., Hammett constants), and conformational properties, would be calculated for each substrate.

Advanced Analytical Techniques for Research and Characterization in Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of chemical compounds. In the context of Isopropyl (1R)-(+)-10-Camphorsulfate, NMR is crucial for both stereochemical elucidation and real-time reaction monitoring.

Stereochemical Elucidation: The formation of diastereomeric derivatives by reacting a chiral substrate with a chiral derivatizing agent, such as Isopropyl (1R)-(+)-10-Camphorsulfate, is a well-established NMR method for determining the absolute configuration of stereogenic centers. The resulting diastereomers exhibit distinct NMR spectra. Protons in proximity to the chiral center of the derivatizing agent experience different magnetic environments, leading to measurable differences in their chemical shifts (Δδ). By analyzing these differences, the absolute stereochemistry of the substrate can be deduced. For instance, in the case of secondary alcohols and primary amines, the chemical shifts of the CαH protons in their derivatives with chiral acids like methoxyphenylacetic acid (MPA) can be correlated to their absolute configuration. researchgate.net A similar approach can be applied using Isopropyl (1R)-(+)-10-Camphorsulfate, where the well-defined stereochemistry of the camphorsulfonate moiety serves as an internal reference.

Reaction Monitoring: The progress of chemical reactions, including the synthesis of Isopropyl (1R)-(+)-10-Camphorsulfate itself, can be effectively monitored using in-line or on-line NMR spectroscopy. This technique allows for the real-time tracking of the concentrations of reactants, intermediates, and products without the need for sample workup. The quantitative nature of NMR enables the determination of reaction kinetics and helps in optimizing reaction conditions. For example, benchtop NMR has been successfully employed for the online monitoring of biocatalytic syntheses, demonstrating its sensitivity and reliability even in complex reaction mixtures. nih.gov

X-ray Crystallography of Diastereomeric Salts and Co-crystals for Absolute Configuration Determination and Host-Guest Interactions

Single-crystal X-ray crystallography is the definitive method for the unambiguous determination of the three-dimensional structure of molecules, including their absolute configuration. mdpi.comymc.eu This technique is particularly valuable in the study of chiral compounds like Isopropyl (1R)-(+)-10-Camphorsulfate, especially when it is used as a chiral resolving agent.

Absolute Configuration Determination: The reaction of a racemic mixture with an enantiomerically pure resolving agent, such as Isopropyl (1R)-(+)-10-Camphorsulfate, can lead to the formation of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. The subsequent X-ray crystallographic analysis of a suitable single crystal of one of the diastereomeric salts allows for the direct determination of the absolute configuration of both the resolving agent and the resolved compound. This method relies on the anomalous dispersion effect, where the scattering of X-rays by electrons is slightly out of phase, providing a means to distinguish between a molecule and its non-superimposable mirror image.

A pertinent example, while not involving the isopropyl ester specifically, is the successful optical resolution of DL-phenylglycine using (1S)-(+)-camphor-10-sulfonic acid ((+)-CS). The less-soluble diastereomeric salt, D-PG·(+)-CS, was crystallized and its structure determined by X-ray diffraction. The analysis revealed a dense and stable molecular packing of alternating layers of phenylglycine cations and camphorsulfonate anions, which accounts for its lower solubility compared to its diastereomer. nih.govresearchgate.net

| Parameter | D-PG·(+)-CS | L-PG·(+)-CS |

| Melting Point (°C) | 215-217 | 135-137 |

| Enthalpy of Fusion (kJ/mol) | 45.2 | 28.5 |

| Solubility in Water | Less Soluble | Freely Soluble |

Host-Guest Interactions: The formation of co-crystals, where Isopropyl (1R)-(+)-10-Camphorsulfate and a guest molecule crystallize together in a specific stoichiometric ratio, can provide valuable insights into intermolecular interactions. X-ray diffraction studies of these co-crystals can reveal the nature of the forces, such as hydrogen bonding and van der Waals interactions, that govern the recognition between the host and guest molecules. This understanding is crucial for the rational design of new resolving agents and for studying the principles of molecular recognition.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination and Conformational Analysis in Solution

Chiroptical spectroscopic methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for studying chiral molecules in solution. They are based on the differential interaction of left and right circularly polarized light with a chiral substance.

Enantiomeric Excess Determination: CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For a pair of enantiomers, the CD spectra are mirror images of each other. This property can be exploited to determine the enantiomeric excess (e.e.) of a sample. By comparing the CD signal of a sample of unknown composition to that of an enantiomerically pure standard, the ratio of the two enantiomers can be accurately quantified. nih.gov This method is often coupled with High-Performance Liquid Chromatography (HPLC-CD), which allows for the determination of enantiomeric purity even without a chiral stationary phase, provided the analyte is CD-active. nih.govresearchgate.net Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, has also been successfully used for the determination of enantiomeric excess, as demonstrated for camphor (B46023). yakhak.org

Conformational Analysis in Solution: Both CD and ORD are highly sensitive to the three-dimensional structure of molecules. The sign and magnitude of the CD and ORD signals are dependent on the spatial arrangement of the chromophores and other functional groups within the molecule. Therefore, these techniques can be used to study the conformational preferences of flexible molecules like Isopropyl (1R)-(+)-10-Camphorsulfate in solution. By comparing experimental spectra with those predicted from theoretical calculations for different conformers, it is possible to gain insights into the dominant solution-state conformations. capes.gov.br

Advanced Mass Spectrometry Techniques in Mechanistic Research

Advanced mass spectrometry (MS) techniques, particularly when coupled with tandem mass spectrometry (MS/MS), are invaluable tools for elucidating reaction mechanisms. youtube.com In the context of Isopropyl (1R)-(+)-10-Camphorsulfate, these methods can be used to identify and characterize reaction intermediates and transition states, providing a deeper understanding of the reaction pathways.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. This makes it ideal for studying non-covalent complexes and reactive intermediates. By analyzing the mass-to-charge ratio of the ions in the reaction mixture, it is possible to detect the formation of key intermediates. For example, in a sulfonation reaction, ESI-MS could be used to observe the formation of the sigma complex, which is a key intermediate in electrophilic aromatic substitution. researchgate.net

Collision-Induced Dissociation (CID) in an MS/MS experiment involves the fragmentation of a selected precursor ion by collision with an inert gas. The resulting fragment ions provide structural information about the precursor. By studying the fragmentation patterns of reactants, intermediates, and products, it is possible to piece together the reaction mechanism. For instance, the fragmentation of the Isopropyl (1R)-(+)-10-Camphorsulfate molecular ion could provide information about the relative bond strengths and the stability of different fragments, which can be related to its reactivity.

Chromatographic Method Development for Chiral Purity Assessment and Process Understanding in Research

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the workhorses for the analysis and purification of chiral compounds in the pharmaceutical industry. google.com The development of robust and efficient chromatographic methods is essential for assessing the chiral purity of Isopropyl (1R)-(+)-10-Camphorsulfate and for monitoring its formation and consumption in chemical processes.

Chiral HPLC: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used for the separation of enantiomers. nih.govresearchgate.net The choice of the mobile phase, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol (B130326), is critical for achieving good resolution. afmps.be The addition of acidic or basic modifiers can also significantly influence the separation. afmps.be The development of a chiral HPLC method for Isopropyl (1R)-(+)-10-Camphorsulfate would involve screening a variety of polysaccharide-based columns and mobile phase compositions to find the optimal conditions for separating it from its enantiomer.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Application |

| Chiralpak IA | Hexane/Isopropanol (90/10) | 1.0 | UV | Separation of allylic isomers researchgate.net |

| Chiralcel OD-H | Hexane/Ethanol/DEA (90/10/0.1) | 1.0 | UV | Separation of basic drugs afmps.be |

| Lux Amylose-1 | Methanol (B129727)/Water/Acetic Acid (85/15/0.1) | 0.65 | UV | Enantiopurity of Naproxen researchgate.net |

| Chiralpak IE | 2-Propanol/Hexane | 1.0 | UV/FL | Resolution of chiral amines yakhak.org |

Chiral SFC: Supercritical Fluid Chromatography has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, lower solvent consumption, and unique selectivity. google.com In SFC, carbon dioxide is used as the main mobile phase, often with a polar co-solvent like methanol or ethanol. The method development for Isopropyl (1R)-(+)-10-Camphorsulfate in SFC would follow a similar screening approach to HPLC, exploring different columns and co-solvents to achieve the desired separation. ymc.euresearchgate.net

| Parameter | Typical Conditions |

| Columns | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) |

| Mobile Phase | CO2 with alcohol modifier (e.g., Methanol, Ethanol) |

| Backpressure | 100-200 bar |

| Temperature | 30-40 °C |

| Flow Rate | 2-5 mL/min |

Structure Stereoselectivity Relationships and Derivatization Studies

Influence of the Isopropyl Moiety and Camphor (B46023) Scaffold on Stereochemical Outcome

The stereodirecting influence of a chiral auxiliary is a composite of its structural elements. In Isopropyl(1R)-(+)-10-Camphorsulfate, both the rigid, bicyclic camphor framework and the isopropyl ester group play critical roles in defining the chiral environment that governs the stereochemical pathway of a reaction.

The camphor scaffold provides a well-defined and sterically demanding backbone. Derived from a naturally occurring and readily available chiral pool, the camphor skeleton is conformationally locked. chemicalbook.com This rigidity is a key attribute, as it reduces the number of possible transition states in a reaction, thereby enhancing the potential for high stereoselectivity. The bulky nature of the bicyclic system effectively shields one face of the reactive center to which it is attached, compelling incoming reagents to approach from the less hindered direction. The sulfonate group is positioned at the C10 methyl group, which is adjacent to the C1-bridgehead, creating a specific chiral pocket around the active site. The absolute configuration of the camphor unit, in this case (1R), dictates the absolute stereochemistry of the products formed under its influence.

Synthesis and Evaluation of this compound Analogs and Derivatives

The synthesis of this compound is conceptually straightforward, proceeding from the commercially available (1R)-(-)-10-camphorsulfonic acid. sigmaaldrich.com The parent acid is first converted to its more reactive sulfonyl chloride, typically using thionyl chloride or phosphorus pentachloride. orgsyn.orgorgsyn.org This intermediate, (1R)-(-)-10-camphorsulfonyl chloride, is then reacted with isopropanol (B130326), usually in the presence of a base to neutralize the liberated HCl, to yield the desired isopropyl ester. sigmaaldrich.com

The evaluation of analogs, where the isopropyl group is replaced by other alkyl or aryl moieties, is a common strategy to optimize a chiral auxiliary for a specific reaction. By varying the steric and electronic nature of the ester group, chemists can fine-tune the reagent's properties. For instance, replacing the isopropyl group with a bulkier group like tert-butyl could enhance stereoselectivity by increasing steric hindrance, while using a phenyl group might introduce electronic (π-stacking) interactions.

Beyond simple esters, the camphorsulfonyl moiety is a versatile platform for creating a wide range of derivatives. These are not direct analogs of the isopropyl ester but stem from the same camphorsulfonyl chloride intermediate and are crucial for understanding the broader utility of the camphor scaffold. The most prominent derivatives include sulfonamides and the highly effective (camphorylsulfonyl)oxaziridines. orgsyn.orguiowa.edu

The table below summarizes various derivatives synthesized from (1R)-10-camphorsulfonic acid and their applications, illustrating the versatility of this chiral scaffold.

| Derivative Name | Precursor | Typical Application | Reference |

| (1R)-(-)-10-Camphorsulfonyl Chloride | (1R)-(-)-10-Camphorsulfonic Acid | Intermediate for sulfonamides, esters, and other derivatives | orgsyn.orgsigmaaldrich.com |

| (1R)-10-Camphorsulfonamide | (1R)-(-)-10-Camphorsulfonyl Chloride | Intermediate for oxaziridines, chiral auxiliary | orgsyn.org |

| (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine | (1R)-10-Camphorsulfonamide | Asymmetric oxidizing agent for sulfides and enolates | orgsyn.org |

| N-Acyl-Camphorsultams | (1R)-(-)-10,2-Camphorsultam | Chiral auxiliary for various reactions (e.g., Michael additions, Claisen rearrangements) | wikipedia.org |

Rational Design Principles for Enhancing Stereoselectivity in New Chiral Reagents

The development of new, highly effective chiral reagents is increasingly driven by rational design rather than empirical screening. Studies on compounds like this compound and its derivatives provide key insights that inform these design principles.

Conformational Rigidity : The success of the camphor scaffold underscores the importance of a rigid molecular framework. chemicalbook.com A well-defined, conformationally restricted structure minimizes conformational ambiguity, leading to more predictable and highly ordered transition states, which is a prerequisite for high stereoselectivity.

Steric Shielding and Direction : Effective chiral auxiliaries must create a highly differentiated steric environment. The design should place bulky groups strategically to block one face or trajectory of attack on the prochiral center, leaving a single, preferred pathway for the reaction. The camphor structure provides an excellent example of this principle.

Tunability : A key design principle is the inclusion of "tuning" sites within the chiral molecule. In the context of camphorsulfonates, the ester or amide portion serves this role. This allows for the systematic modification of steric bulk, electronic properties, and solubility to optimize the reagent for different substrates or reaction types without altering the core chiral framework.

Proximity of Control Element to Reaction Center : The source of chirality must be positioned close enough to the reaction center to exert a strong influence on the transition state geometry. In camphorsulfonate derivatives like Oppolzer's sultam, the substrate is brought into close covalent association with the rigid chiral scaffold, ensuring effective stereochemical communication. wikipedia.org

Bifunctionality : Incorporating a second functional group can lead to more organized transition states through dual activation or binding. For example, creating a chiral Brønsted acid catalyst that also possesses a Lewis basic site can lead to a highly organized, cyclic transition state, enhancing enantioselectivity. nih.gov While not a feature of the simple isopropyl ester, this is a powerful principle in the design of next-generation catalysts based on modified scaffolds.

Modification of the Camphorsulfonate Scaffold for Novel Chiral Applications

The inherent versatility of the camphorsulfonic acid structure has prompted extensive research into modifying the scaffold to unlock novel chiral applications. These modifications move beyond simple derivatization of the sulfonyl group to include alterations of the camphor backbone itself or the strategic introduction of new functionalities.

One significant area of modification involves the synthesis of sultams, most notably Oppolzer's camphorsultam . This is achieved by converting the sulfonic acid into a sulfonamide which is then cyclized onto the camphor backbone. This creates a robust and powerful chiral auxiliary where a substrate, typically an acyl group, is held in a fixed orientation relative to the camphor framework, allowing for highly diastereoselective reactions at the α-carbon of the acyl group. wikipedia.org Camphorsultams have proven effective in a wide array of transformations, including alkylations, aldol (B89426) reactions, and Michael additions. wikipedia.org

Another powerful modification leads to (camphorylsulfonyl)oxaziridines . orgsyn.org These are three-membered ring systems containing nitrogen and oxygen, attached to the camphorsulfonyl group. They function as highly effective and stereoselective oxidizing agents, capable of the asymmetric oxidation of prochiral enolates to α-hydroxy carbonyl compounds and sulfides to chiral sulfoxides. orgsyn.org The steric hindrance of the camphor backbone dictates the trajectory of oxygen transfer, leading to high enantiomeric excesses in the products.

Further modifications have explored altering the substitution on the camphor ring or changing the position of the sulfonate group. For example, introducing a bromine atom at the 3-position or moving the sulfonic acid group to the 8-position has been investigated to modulate the steric and electronic environment for specific applications, such as the chromatographic separation of enantiomers. chemicalbook.com These studies demonstrate that even subtle changes to the scaffold can significantly impact its chiral recognition capabilities.

The table below highlights some key modifications of the camphorsulfonate scaffold and their resulting applications.

| Modified Scaffold | Key Structural Feature | Application | Reference |

| Oppolzer's Camphorsultam | Fused sultam ring | Chiral auxiliary for asymmetric synthesis | wikipedia.org |

| (Camphorylsulfonyl)oxaziridine | Fused oxaziridine (B8769555) ring | Asymmetric oxidation | orgsyn.org |

| 3-Bromo-10-camphorsulfonic acid | Bromine substituent on camphor ring | Chiral resolving agent | chemicalbook.com |

| 8-Camphorsulfonic acid | Sulfonic acid at C8 position | Chiral resolving agent with different spatial orientation | chemicalbook.com |

Future Directions and Emerging Research Avenues

Integration of Isopropyl(1R)-(+)-10-Camphorsulfate in Continuous Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing is a key trend in the chemical and pharmaceutical industries, offering enhanced safety, efficiency, and scalability. While specific studies on this compound in flow chemistry are not yet prevalent, the extensive use of its parent compound, (1R)-(+)-10-Camphorsulfonic acid (CSA), as a catalyst in a variety of organic transformations suggests a strong potential for its derivatives in this domain. researchgate.netresearchgate.net

CSA has been effectively used as a catalyst in reactions that are well-suited for flow reactors, such as Michael additions and the synthesis of heterocyclic compounds. eurekalert.orgacs.org The principles of these reactions can be readily adapted to a continuous flow setup, where a solution of reactants is passed through a heated or cooled tube packed with a solid-supported catalyst or with a homogeneous catalyst that is later separated. The esterification to this compound could modify its solubility and physical properties, potentially offering advantages in specific solvent systems used in flow synthesis.

Table 1: Potential Continuous Flow Reactions with Camphorsulfonate Catalysts

| Reaction Type | Catalyst | Potential Advantages in Flow Chemistry |

| Michael Addition | (1R)-(+)-10-Camphorsulfonic acid | Precise temperature control, rapid mixing, shorter reaction times. eurekalert.org |

| Heterocycle Synthesis | (1R)-(+)-10-Camphorsulfonic acid | Increased safety for exothermic reactions, potential for in-line purification. acs.org |

| Asymmetric Aldol (B89426) Reactions | Chiral catalysts derived from CSA | Improved stereoselectivity through controlled reaction conditions. |

Automated synthesis platforms, which combine robotics with flow chemistry, could also benefit from the use of camphorsulfonate derivatives. The development of automated systems for reaction optimization and library synthesis often relies on robust and versatile catalysts. The well-understood reactivity of CSA and the potential for fine-tuning its properties through esterification make this compound a candidate for inclusion in such advanced synthetic workflows.

Exploration of Sustainable and Green Synthetic Routes for Chiral Induction

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and chiral organocatalysts like camphorsulfonic acid are at the forefront of this movement. researchgate.net CSA is recognized as an environmentally benign, metal-free catalyst that is stable, inexpensive, and effective in promoting a wide range of organic reactions, often in aqueous or green solvents. researchgate.netresearchgate.net

Research has demonstrated the utility of CSA in promoting reactions in water or aqueous ethanol (B145695), reducing the reliance on volatile and hazardous organic solvents. researchgate.neteurekalert.org For instance, the CSA-catalyzed Michael reaction of indoles with enones proceeds efficiently in an ethanol-water mixture, offering an environmentally friendly route to valuable 3-indole-substituted compounds. eurekalert.org The synthesis of various heterocyclic compounds has also been achieved under mild, room temperature conditions using CSA as a catalyst. researchgate.net

The exploration of this compound in this context would involve assessing its catalytic activity and stability in green solvent systems. The isopropyl ester group may influence its solubility and partitioning behavior, potentially enabling novel reaction conditions or facilitating catalyst recycling. The overarching goal is to develop highly efficient and selective chiral induction methods that minimize environmental impact.

Applications in Biocatalysis and Chemoenzymatic Strategies for Asymmetric Synthesis

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the versatility of chemical transformations, has emerged as a powerful strategy for the efficient synthesis of complex molecules. nih.govnih.govresearchgate.net While direct applications of this compound in biocatalysis are not yet reported, the chiral nature of the camphorsulfonate backbone presents intriguing possibilities.

Enzymes are highly specific in their recognition of chiral substrates. A chemoenzymatic approach could involve the use of an enzyme to selectively modify a molecule containing the this compound moiety or, conversely, the use of the chiral camphorsulfonate to direct a subsequent chemical transformation on a product from an enzymatic reaction. For example, a lipase (B570770) could be used to resolve a racemic alcohol, followed by esterification with (1R)-(+)-10-Camphorsulfonic acid to create a diastereomeric mixture that can be easily separated.

Furthermore, the development of artificial metalloenzymes, where a synthetic catalyst is incorporated into a protein scaffold, is a rapidly advancing field. A metal complex of a ligand derived from camphorsulfonic acid could potentially be embedded within a protein, combining the shape-selectivity of the protein with the catalytic activity of the metal center.

Development of Immobilized Camphorsulfonate Systems for Heterogeneous Catalysis

A significant advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. nih.govyoutube.combaranlab.org The immobilization of catalytically active species onto solid supports is a key strategy for achieving this. Research has shown that camphorsulfonic acid can be effectively immobilized on various materials, including magnetic nanoparticles and graphitic carbon nitride (g-C3N4), to create robust and recyclable heterogeneous catalysts. researchgate.net

These immobilized CSA catalysts have demonstrated high efficiency in various organic transformations, such as the synthesis of benzothiazin-4-one derivatives. researchgate.net The solid support not only facilitates catalyst recovery but can also influence the catalyst's activity and selectivity.

The development of immobilized systems based on this compound would be a logical extension of this work. The isopropyl ester could be attached to a polymer backbone or a solid support through various chemical linkages. The resulting heterogeneous catalyst could then be employed in packed-bed reactors for continuous flow synthesis, further enhancing the sustainability of the process.

Table 2: Examples of Immobilized Camphorsulfonic Acid Catalysts

| Support Material | Synthetic Method | Application | Reference |

| Magnetic Nanoparticles | Immobilization of CSA onto 3-aminopropyltriethoxysilane-modified magnetic nanoparticles. | One-pot, multicomponent synthesis of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one derivatives. | researchgate.net |

| Graphitic Carbon Nitride (g-C3N4) | Grafting of CSA onto the g-C3N4 surface. | Not specified in the provided abstract. | researchgate.net |

Novel Applications in Materials Science and Supramolecular Chemistry Related to Chiral Properties

The distinct chiral structure of camphorsulfonic acid and its derivatives makes them valuable building blocks for the creation of advanced materials with unique optical and recognition properties. rsc.orgresearchgate.net

In materials science, CSA has been used as a chiral dopant to induce optical activity in conducting polymers like polyaniline. rsc.orguow.edu.auchemicalbook.com The resulting chiral polymers have potential applications in chiral sensors, electrochemical asymmetric synthesis, and chiral separations. researchgate.net The conformation and chiroptical properties of these polymers can be influenced by factors such as the presence of water and the solvent used for casting. rsc.orgacs.org this compound, with its modified properties, could lead to the development of new chiral polymeric materials with tailored functionalities.

In supramolecular chemistry, the ability of CSA to form well-defined crystalline salts with a variety of chiral and achiral molecules is exploited for chiral resolution and the construction of complex molecular architectures. arkat-usa.orgcore.ac.uk The camphorsulfonate group can participate in hydrogen bonding and other non-covalent interactions, directing the assembly of molecules into specific three-dimensional structures. The synthesis of chiral stationary phases for chromatography based on camphorsulfonic acid derivatives has also been reported, highlighting their utility in enantioselective separations. researchgate.net The isopropyl ester of camphorsulfonic acid could offer new possibilities for designing host-guest systems and supramolecular assemblies with novel chiral recognition capabilities.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Isopropyl(1R)-(+)-10-Camphorsulfate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of (1R)-(+)-camphor followed by esterification with isopropyl alcohol. Key parameters include temperature control (0–5°C during sulfonation to prevent racemization ), solvent selection (e.g., anhydrous dichloromethane), and catalytic acid (e.g., H₂SO₄). Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios of reagents (e.g., 1:1.2 camphor:sulfonating agent). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or HPLC (C18 column, acetonitrile/water mobile phase) is critical to achieve >98% purity .

Q. How can researchers characterize the enantiomeric purity of this compound?

- Methodological Answer : Enantiomeric excess (ee) is best determined using chiral HPLC or polarimetry. For HPLC, employ a chiral stationary phase (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase (90:10 v/v, 1 mL/min flow rate). Compare retention times with racemic standards. Polarimetric analysis (specific rotation [α]D²⁵ = +20.5° in methanol) provides a rapid qualitative assessment but requires calibration against certified reference materials .

Q. What are the primary applications of this compound in asymmetric catalysis?

- Methodological Answer : This compound is widely used as a chiral auxiliary in asymmetric synthesis, particularly in Friedel-Crafts alkylations and Diels-Alder reactions. For example, in cyclopropanation reactions, it coordinates with metal catalysts (e.g., Cu(OTf)₂) to induce enantioselectivity (>90% ee). Researchers should design experiments with controlled catalyst loading (5–10 mol%) and monitor stereochemical outcomes via NMR (e.g., NOE analysis) or X-ray crystallography .

Advanced Research Questions

Q. How can contradictions in reported enantiomeric excess values across studies be resolved?

- Methodological Answer : Discrepancies often arise from differences in analytical methods or calibration standards. To resolve this:

Cross-validate results using multiple techniques (e.g., HPLC, NMR, and circular dichroism).

Use a common reference standard (e.g., Sigma-Aldrich’s certified (1R)-(+)-10-Camphorsulfonic acid ).

Statistically analyze inter-laboratory data using Bland-Altman plots to identify systematic biases .

Q. What computational strategies are effective in studying the chiral recognition mechanisms of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model host-guest interactions in chiral environments. Molecular dynamics simulations (e.g., AMBER force field) reveal binding affinities in solvent systems. Validate computational predictions with experimental data, such as NMR titration studies or isothermal titration calorimetry (ITC) .

Q. How can researchers optimize reaction conditions when using this compound as a resolving agent?